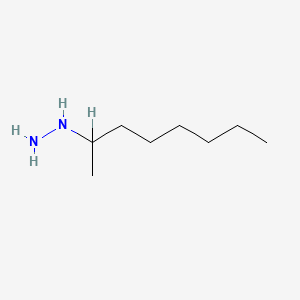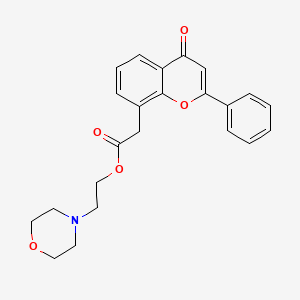
beta-Mangostin
Descripción general
Descripción
α-Mangostin is a bioactive xanthone derivative isolated from the pericarps of the mangosteen fruit (Garcinia mangostana L.) . This compound has garnered significant attention due to its diverse therapeutic properties, including anti-tumor, anti-oxidant, anti-inflammatory, and anti-bacterial activities .
Aplicaciones Científicas De Investigación
α-Mangostin has a wide range of scientific research applications, including:
Safety and Hazards
Mecanismo De Acción
The mechanism of action of α-mangostin involves multiple molecular targets and pathways:
Anti-inflammatory: α-Mangostin inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Antitumor: α-Mangostin induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Análisis Bioquímico
Biochemical Properties
Beta-Mangostin has been shown to interact with several enzymes and proteins. For instance, it has demonstrated inhibitory activities against acetylcholinesterase and alpha-glucosidase . The nature of these interactions is likely due to the ability of this compound to bind to the active sites of these enzymes, thereby inhibiting their function.
Cellular Effects
This compound has shown cytotoxicity against KB, MCF7, A549, and HepG2 cancer cell lines, with IC50 values ranging from 15.42 to 21.13 μM . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s effects is likely multifaceted. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its known interactions with enzymes such as acetylcholinesterase and alpha-glucosidase , it is likely that this compound could influence metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: α-Mangostin can be synthesized through various methods. One common synthetic route involves the use of 2,4-dihydroxybenzaldehyde and phloroglucinol, which undergo a series of reactions to form the xanthone structure . Another method involves the use of 2,4,5-trimethoxybenzoic acid and 1,3,5-trimethoxybenzene . These synthetic routes typically require multiple steps and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of α-mangostin often involves extraction from the mangosteen pericarp. The extraction process can be optimized using techniques such as microwave-assisted extraction, which utilizes ethyl acetate as a solvent to achieve high yields of α-mangostin . This method is preferred for its efficiency and ability to produce high-quality extracts.
Análisis De Reacciones Químicas
Types of Reactions: α-Mangostin undergoes various chemical reactions, including:
Oxidation: α-Mangostin can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Substitution: Aromatic electrophilic substitution reactions can introduce new functional groups into the α-mangostin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are used for halogenation reactions.
Major Products Formed: The major products formed from these reactions include various α-mangostin derivatives with modified functional groups, which can exhibit different biological activities .
Comparación Con Compuestos Similares
α-Mangostin is part of a family of xanthones found in mangosteen, which includes:
- β-Mangostin
- γ-Mangostin
- Gartanine
- 8-Deoxygartanine
- Mangostinone
- 11α-Mangostin
- Mangostanol
- 1-Isomangostin
- 3-Isomangostin
- Garcinone E
Uniqueness: α-Mangostin is unique due to its high abundance in the mangosteen pericarp and its broad spectrum of biological activities . Its structure allows for various chemical modifications, making it a versatile compound for research and therapeutic applications .
Propiedades
IUPAC Name |
1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)7-9-15-18(29-5)12-20-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)17(26)11-19(21)31-20/h7-8,11-12,26-27H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKJHJIWCRNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=C(C(=C3CC=C(C)C)OC)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420546 | |
| Record name | beta-Mangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
20931-37-7 | |
| Record name | β-Mangostin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20931-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Mangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 176 °C | |
| Record name | beta-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)
![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)



![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)




![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)